Foliglurax dihydrochloride

概要

説明

Foliglurax dihydrochloride, also known by its developmental code names PXT-002331 and DT2331, is a positive allosteric modulator of the metabotropic glutamate receptor 4 (mGluR4). This compound is under development by Prexton Therapeutics for the treatment of Parkinson’s disease . It has shown potential in reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models .

準備方法

The synthetic route for Foliglurax dihydrochloride involves several steps, starting with the formation of the core structure, followed by functional group modifications to achieve the desired pharmacological properties. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail .

化学反応の分析

Foliglurax dihydrochloride undergoes various chemical reactions, including:

Oxidation: The nitroso group in the compound can undergo oxidation reactions.

Reduction: The compound can be reduced under specific conditions to modify its functional groups.

Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Foliglurax dihydrochloride has several scientific research applications, particularly in the field of neuroscience. It is being investigated for its potential to treat Parkinson’s disease by modulating the mGluR4 receptor, which plays a role in motor control and neuroprotection . Additionally, it is being studied for its effects on reducing motor disability and alleviating levodopa-induced dyskinesia in preclinical models . The compound’s ability to modulate glutamatergic signaling makes it a valuable tool for studying various neurological disorders .

作用機序

Foliglurax dihydrochloride exerts its effects by acting as a positive allosteric modulator of the mGluR4 receptor. This modulation enhances the receptor’s response to its endogenous ligand, leading to increased activation of the receptor. The activation of mGluR4 receptors in the globus pallidus reduces feedback inhibition within the substantia nigra pars compacta, which is responsible for the motor control issues seen in Parkinson’s disease . This mechanism helps improve motor function and reduce dyskinesia in patients .

類似化合物との比較

Foliglurax dihydrochloride is unique in its specific modulation of the mGluR4 receptor. Similar compounds include other positive allosteric modulators of metabotropic glutamate receptors, such as mavoglurant, diploglurant, and basimglurant . These compounds also target glutamatergic signaling but may differ in their receptor selectivity, pharmacokinetic properties, and clinical efficacy . This compound’s unique receptor selectivity and potential therapeutic benefits make it a promising candidate for treating Parkinson’s disease .

生物活性

Foliglurax dihydrochloride, a positive allosteric modulator (PAM) of metabotropic glutamate receptor 4 (mGluR4), has emerged as a significant candidate in the treatment of Parkinson's disease (PD), particularly for addressing levodopa-induced dyskinesia (LID). This article delves into its biological activity, pharmacological properties, and clinical findings, supported by data tables and case studies.

Foliglurax functions by enhancing the activity of mGluR4, which plays a crucial role in modulating neurotransmitter release in the basal ganglia. By selectively activating mGluR4, foliglurax is hypothesized to restore the balance between excitatory and inhibitory signals within the motor pathways affected by PD. This modulation could alleviate motor symptoms and reduce the frequency and severity of dyskinesia associated with long-term dopaminergic therapy.

Pharmacokinetics

The pharmacokinetic profile of foliglurax has been evaluated in various studies, demonstrating favorable absorption and distribution characteristics. Key pharmacokinetic parameters include:

| Parameter | Value |

|---|---|

| C_max (ng/mL) | 949.76 (after i.p. administration) |

| Steady State | Achieved by day 14 |

| Half-Life | Not explicitly stated but inferred to be adequate for dosing |

Clinical Efficacy

Foliglurax was subjected to clinical trials to assess its efficacy in reducing LID. A randomized, double-blind study involving 157 patients evaluated its impact on "off" time during awake periods. The results indicated:

- 10 mg bid group : Reduction of -0.55 hours from baseline.

- 30 mg bid group : Reduction of -0.72 hours from baseline.

- Placebo group : Reduction of -0.29 hours from baseline.

While these reductions were numerically favorable, they did not achieve statistical significance compared to placebo, highlighting the need for further investigation into its therapeutic potential .

Case Studies

- Preclinical Models : In rodent studies, foliglurax demonstrated a capacity to reduce established abnormal involuntary movements (AIMs) induced by L-DOPA in 6-hydroxydopamine-lesioned rats. This was assessed through behavioral tests, confirming its potential to mitigate dyskinesia .

- Non-Human Primate Studies : In MPTP-treated macaques, foliglurax showed promise in reducing LID expression, although results were inconsistent across different models .

Research Findings

Recent studies have focused on understanding the variability in clinical outcomes associated with foliglurax treatment:

- A phase II trial concluded that while foliglurax did not significantly improve motor complications in PD patients, it did show some reduction in peak dose dyskinesia severity .

- Another study highlighted that while foliglurax failed to meet primary endpoints in clinical trials, it remains a valuable candidate for further exploration due to its unique mechanism of action .

特性

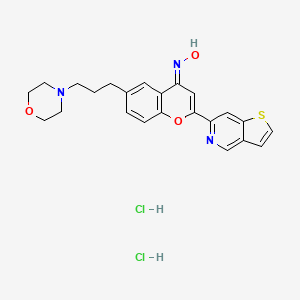

IUPAC Name |

(NE)-N-[6-(3-morpholin-4-ylpropyl)-2-thieno[3,2-c]pyridin-6-ylchromen-4-ylidene]hydroxylamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S.2ClH/c27-25-19-13-22(20-14-23-17(15-24-20)5-11-30-23)29-21-4-3-16(12-18(19)21)2-1-6-26-7-9-28-10-8-26;;/h3-5,11-15,27H,1-2,6-10H2;2*1H/b25-19+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVFFSBHGWAUQIN-DUOAXNJCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCCC2=CC3=C(C=C2)OC(=CC3=NO)C4=NC=C5C=CSC5=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCCC2=CC\3=C(C=C2)OC(=C/C3=N\O)C4=NC=C5C=CSC5=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25Cl2N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1883329-51-8 | |

| Record name | Foliglurax dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1883329518 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FOLIGLURAX DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G9RX0V48SC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。